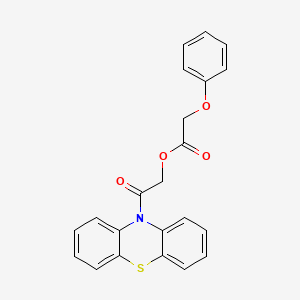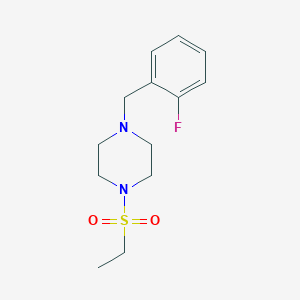
1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse biological activities. Piperazine derivatives are commonly found in various pharmaceuticals, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain the corresponding amines.
Aplicaciones Científicas De Investigación
1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antihistamine properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as depression, schizophrenia, and infections.
Mecanismo De Acción
The mechanism of action of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparación Con Compuestos Similares
1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Fluorobenzyl)piperazine: Similar structure but lacks the ethylsulfonyl group, which may result in different biological activities.
1-(Ethylsulfonyl)piperazine: Lacks the 2-fluorobenzyl group, which may affect its binding affinity and specificity for certain targets.
4-(2-Fluorobenzyl)piperazine: Lacks the ethylsulfonyl group, which may influence its solubility and reactivity.
The unique combination of the ethylsulfonyl and 2-fluorobenzyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H19FN2O2S |
|---|---|
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3 |
Clave InChI |
KFILBGUUHHQHGV-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


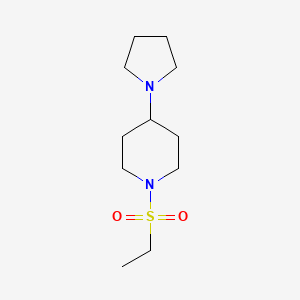
![(2E)-3-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10885600.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B10885610.png)
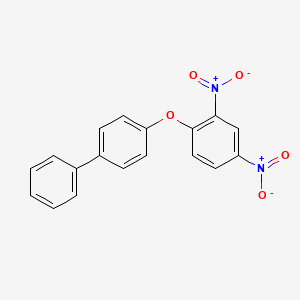
![3,6-dimethyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885620.png)
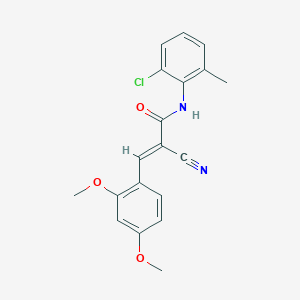
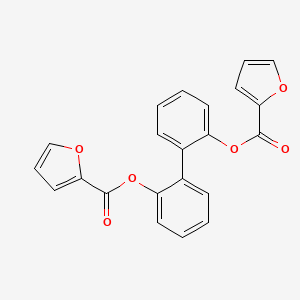
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10885634.png)

![N-(2-ethylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885640.png)
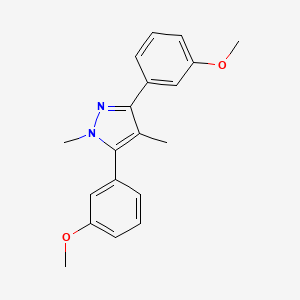
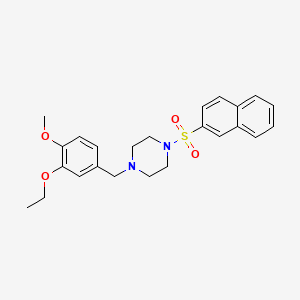
![4-[(Z)-(3-chloro-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10885657.png)
